2,4,6-Tribromo-3,5-Dimethoxyphenol

Description

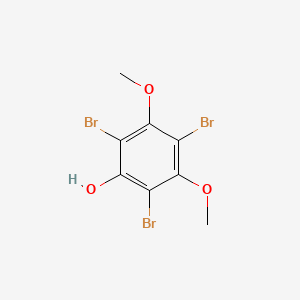

2,4,6-Tribromo-3,5-Dimethoxyphenol is a brominated derivative of 3,5-dimethoxyphenol, featuring bromine substituents at the 2, 4, and 6 positions of the benzene ring. This compound is synthesized via electrophilic aromatic substitution, where bromination occurs preferentially at the para and ortho positions relative to the methoxy groups, as demonstrated in studies on brominated phenolic derivatives . Key structural features include:

- Substituents: Three bromine atoms (2,4,6-positions) and two methoxy groups (3,5-positions), with a hydroxyl group at position 1.

- Molecular Formula: $ \text{C}8\text{H}7\text{Br}3\text{O}3 $.

- Molecular Weight: ~390.71 g/mol (calculated).

- Reactivity: The methoxy groups act as electron-donating substituents, directing bromination to specific positions and stabilizing the aromatic ring against further electrophilic attack .

Properties

Molecular Formula |

C8H7Br3O3 |

|---|---|

Molecular Weight |

390.85 g/mol |

IUPAC Name |

2,4,6-tribromo-3,5-dimethoxyphenol |

InChI |

InChI=1S/C8H7Br3O3/c1-13-7-3(9)6(12)4(10)8(14-2)5(7)11/h12H,1-2H3 |

InChI Key |

YMWMNPGPCPPZBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)O)Br)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

2,4,6-Tribromophenol

- Molecular Formula : $ \text{C}6\text{H}3\text{Br}_3\text{O} $.

- Molecular Weight : 330.79 g/mol.

- CAS Number : 118-79-6 .

- Key Differences :

- Lacks methoxy groups, resulting in reduced steric hindrance and lower molecular weight.

- Exhibits higher volatility and is widely used as a flame retardant due to its stability and electron-withdrawing bromine substituents .

- Reactivity: The absence of methoxy groups allows for easier electrophilic substitution compared to methoxy-substituted analogs.

2,4,6-Tribromo-3,5-dimethylphenol

- Molecular Formula : $ \text{C}8\text{H}7\text{Br}_3\text{O} $.

- Molecular Weight : 358.85 g/mol.

- CAS Number : 56759-60-5 .

- Key Differences :

- Methyl groups (instead of methoxy) at positions 3 and 5 reduce polarity and hydrophilicity.

- Lower molecular weight due to the absence of oxygen atoms in the methyl substituents.

- Applications: Methyl groups may enhance lipid solubility, making this compound suitable for hydrophobic matrices in material science .

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol

Brominated Derivatives of 5-Methoxyresorcinol

- Example: 2,4-Dibromo-5-methoxyresorcinol.

- Key Differences: Bromination patterns vary due to competing directing effects of hydroxyl and methoxy groups.

Comparative Data Table

Research Findings and Implications

Reactivity and Stability: this compound exhibits resistance to debromination under conditions where resorcinol derivatives degrade, suggesting stronger C-Br bonds stabilized by methoxy groups . Methoxy substituents enhance regioselectivity during bromination, directing electrophiles to specific positions .

Applications: Brominated methoxyphenols are explored as intermediates in pharmaceutical synthesis due to their stability and controlled reactivity. Non-methoxy analogs (e.g., 2,4,6-Tribromophenol) dominate industrial applications like flame retardants due to lower production costs .

Hydroxymethyl derivatives (e.g., ) offer unique hydrogen-bonding capabilities, useful in polymer chemistry .

Preparation Methods

Bromination of 3,5-Dimethoxyphenol

- Starting Material : 3,5-Dimethoxyphenol (also known as 3,5-dimethoxyhydroxybenzene) is used as the substrate.

- Brominating Agent : Molecular bromine (Br2) is the preferred reagent for selective tribromination.

- Solvent : Halogenated solvents such as 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride are employed due to their ability to dissolve both reactants and moderate reaction rates.

- Promoter : Glacial acetic acid is used as a reaction promoter, enhancing bromination selectivity and yield by interacting with the phenolic hydroxyl group and moderating the electrophilicity of bromine.

- Reaction Conditions : Temperature is maintained between 30°C and 50°C to ensure controlled bromination without overreaction or decomposition.

- Addition Rate : Bromine is added gradually over 1 to 3 hours to the reaction mixture to avoid excessive local bromine concentration and side reactions.

- Reaction Time : After bromine addition, the mixture is stirred for 5 to 20 hours to ensure complete reaction.

- Isolation : Upon completion, the reaction mixture is cooled to about 10°C to induce crystallization of the tribromo product, which is then filtered and dried.

This method yields 2,4,6-tribromo-3,5-dimethoxyphenol with high purity and yields up to 98%, as demonstrated in patent CN104098449B. The gentle reaction conditions and solvent system allow for easy post-reaction processing and high selectivity towards tribromination without affecting the methoxy groups.

Alternative Bromination Approaches and Related Findings

- Bromination of trimethoxybenzene derivatives shows that the extent of bromination depends on bromine equivalents, temperature, and time, with 2-bromo-1,3,5-trimethoxybenzene as a major product under mild conditions. Increasing bromine and reaction time can lead to tribrominated products analogous to this compound.

- Stabilization of brominated phenols via hydrogen bonding between hydroxyl and bromine atoms can influence the reaction pathway and product stability.

- Data Table: Typical Reaction Parameters for Preparation of this compound

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 3,5-Dimethoxyphenol | Purity >99% |

| Brominating Agent | Bromine (Br2) | Stoichiometric amount (1 eq. per aromatic ring position) |

| Solvent | 1,2-Ethylene dichloride / 1,2-propylene dichloride / 1,3-propylene dichloride | 3-7 times weight of starting material |

| Promoter | Glacial acetic acid | 1-3 times molar equivalent of starting material |

| Temperature | 30-50 °C | Controlled to avoid side reactions |

| Bromine Addition Time | 1-3 hours | Slow addition for selectivity |

| Reaction Time | 5-20 hours | Stirring under inert atmosphere recommended |

| Isolation | Cooling to 10 °C, crystallization, filtration | Product dried under vacuum |

| Yield | Up to 98% | High purity tribromo product |

- The presence of methoxy groups at the 3 and 5 positions activates the phenol ring toward electrophilic substitution but also directs bromination to the 2,4,6-positions due to resonance and steric effects.

- Glacial acetic acid interacts with the phenolic hydroxyl group, reducing its reactivity and preventing overbromination or side reactions.

- Slow addition of bromine and moderate temperature prevent formation of polybrominated byproducts or degradation.

- The reaction solvent choice is critical: halogenated solvents dissolve bromine well and provide a medium that stabilizes intermediates.

- Post-reaction crystallization is an effective purification step, yielding a solid product readily isolated by filtration.

The preparation of this compound is best achieved by controlled bromination of 3,5-dimethoxyphenol using bromine in halogenated solvents with glacial acetic acid as a promoter at moderate temperatures. This method provides high selectivity, excellent yield, and straightforward isolation. The detailed reaction parameters and mechanistic understanding ensure reproducibility and scalability for industrial or research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.